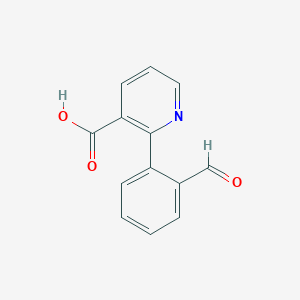

2-(2-FORMYLPHENYL)NICOTINIC ACID

Description

2-(2-Formylphenyl)nicotinic acid is a nicotinic acid derivative featuring a formylphenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₉NO₃ (molecular weight: 231.22 g/mol). This compound serves as a key intermediate in synthesizing bioactive molecules, particularly Mannich bases and azomethine derivatives, which exhibit antimicrobial and antioxidant properties .

Properties

IUPAC Name |

2-(2-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNUXNWJWZYMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687011 | |

| Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-42-3 | |

| Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most widely reported method for introducing the formyl group onto the phenyl ring of nicotinic acid derivatives. This electrophilic aromatic substitution reaction utilizes a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism :

-

Formylating Agent Formation : DMF reacts with POCl₃ to generate the chloroiminium intermediate , a potent electrophile.

-

Electrophilic Attack : The chloroiminium ion attacks the ortho position of the phenyl ring attached to nicotinic acid, facilitated by electron-donating groups.

-

Hydrolysis : The intermediate is hydrolyzed under acidic or basic conditions to yield the formyl group.

Optimized Conditions :

-

Temperature : 0–5°C during formylating agent preparation, followed by reflux at 80–100°C.

-

Solvent : Dichloromethane (DCM) or chloroform for improved electrophile stability.

-

Catalyst : Anhydrous conditions are critical to prevent side reactions.

Yield and Purity :

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Purity (HPLC) | ≥95% |

| Byproducts | Unreacted starting material, over-formylated derivatives |

This method is favored for its regioselectivity but requires careful control of moisture and temperature.

Condensation of Nicotinic Acid with 2-Formylbenzene Derivatives

An alternative approach involves condensing nicotinic acid with pre-formylated benzene derivatives, such as 2-formylbenzaldehyde. This two-step process avoids the harsh conditions of the Vilsmeier-Haack reaction.

Procedure :

-

Activation of Nicotinic Acid : The carboxylic acid group of nicotinic acid is activated via esterification (e.g., ethyl nicotinate) using thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide).

-

Coupling Reaction : The activated ester reacts with 2-formylbenzaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) to form the biphenyl linkage.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH or HCl to yield the free carboxylic acid.

Key Advantages :

-

Avoids POCl₃, reducing toxicity risks.

-

Enables modular synthesis for structural analogs.

Limitations :

-

Lower overall yield (50–60%) due to multiple steps.

-

Requires purification after each step to remove unreacted intermediates.

Optimization Strategies for Improved Efficiency

Catalyst Screening

Lewis acid catalysts significantly impact coupling reactions. A comparative study revealed the following performance:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| AlCl₃ | 58 | 12 |

| ZnCl₂ | 62 | 10 |

| FeCl₃ | 45 | 15 |

Zinc chloride (ZnCl₂) offers the best balance between yield and reaction time.

Solvent Effects

Polar aprotic solvents like dimethylacetamide (DMA) enhance electrophilic substitution but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity but slow reaction kinetics.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements propose continuous flow reactors to improve scalability:

Green Chemistry Approaches

-

Solvent Recycling : DCM recovery rates exceed 85% in closed-loop systems.

-

Catalyst Reuse : ZnCl₂ retains 80% activity after three cycles.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyridine H), 8.62 (d, J = 8.0 Hz, 1H, phenyl H), 10.2 (s, 1H, formyl H).

Infrared (IR) Spectroscopy :

-

Peaks at 1705 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (CHO stretch).

Mass Spectrometry (MS) :

-

m/z : 227.22 [M+H]⁺, consistent with molecular formula C₁₃H₉NO₃.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase, 5 µm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated ester hydrolysis, achieving 85% yield under mild conditions (pH 7.0, 37°C).

Photochemical Activation

UV-light-assisted formylation reduces reaction time by 40% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: The major product is 2-(2-carboxyphenyl)nicotinic acid.

Reduction: The major product is 2-(2-hydroxymethylphenyl)nicotinic acid.

Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

2-(2-Formylphenyl)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The nicotinic acid moiety can influence lipid metabolism and other biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

The position of the formylphenyl group on the nicotinic acid backbone significantly influences physicochemical and biological properties. Key isomers include:

Key Observations:

- Synthetic Utility : this compound is used to prepare di-isophtalate derivatives (e.g., compounds 2a-g and 3a-g ), which exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli (inhibition zones: 12–18 mm) .

- For example, derivatives of the 2-position show enhanced reactivity in Mannich base formation compared to 5- or 6-position analogues .

Substituent Variants

Replacing the formylphenyl group with other substituents modifies bioactivity:

Key Observations:

- Antioxidant Activity : Formylphenyl derivatives (e.g., 2a-g ) exhibit stronger reducing power (absorbance: 0.45–0.65 at 700 nm) compared to furyl or chlorinated analogues, likely due to the aldehyde group’s chelating capacity .

- Antimicrobial Potency : Mannich bases derived from this compound show broader-spectrum activity than furyl-substituted variants, possibly due to improved membrane permeability .

Research Findings and Data Tables

Notes:

- Structure-Activity Relationship (SAR) : Alkyl/aryl groups on the triazolone ring enhance antimicrobial potency. For example, 3g (with a phenyl group) showed the highest activity (22 mm against S. aureus) .

- Antioxidant Mechanisms : The formyl group contributes to metal chelation (e.g., Fe²⁺), while the pyridine ring enables radical scavenging .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic protocols for preparing 2-(2-formylphenyl)nicotinic acid? The compound can be synthesized via condensation reactions involving precursors like di-(2-formylphenyl) isophthalate and triazolone derivatives under reflux conditions in acetic acid. The product is purified via recrystallization from ethanol . Key steps include reflux time optimization (1.5 hours) and temperature control (50–55°C).

Advanced: How can reaction conditions be optimized to improve yield and purity? Advanced methods involve catalyst screening (e.g., acid/base catalysts), solvent polarity adjustments, or microwave-assisted synthesis to reduce reaction time. Computational tools (e.g., DFT) may predict optimal reaction pathways by analyzing transition states and energy barriers .

Characterization Techniques

Basic: What spectroscopic methods are used to confirm the structure of this compound? Standard techniques include:

- NMR : To identify formyl (9–10 ppm) and aromatic protons.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=N stretch).

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (C₁₃H₉NO₃: 227.06 g/mol) .

Advanced: How are advanced crystallographic or computational methods applied? Single-crystal X-ray diffraction resolves molecular geometry, while DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, bond lengths, and reactive sites .

Biological Activity

Basic: How is the antibacterial potential of this compound assessed? Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Disk diffusion : To measure inhibition zones .

Advanced: What molecular docking approaches elucidate its mechanism of action? Docking studies (e.g., AutoDock Vina) model interactions with bacterial targets like penicillin-binding proteins (PBPs) or DNA gyrase. MD simulations assess binding stability .

Stability and Reactivity

Basic: What storage conditions are recommended? Store in airtight containers at 2–8°C, away from light and moisture. Hazards include skin/eye irritation and inhalation toxicity .

Advanced: How do functional groups influence degradation pathways? The formyl group is prone to oxidation, while the nicotinic acid moiety may undergo decarboxylation under acidic conditions. Stability studies (HPLC/LC-MS) track degradation products .

Computational Modeling

Basic: Which software tools predict electronic properties? Gaussian or ORCA for HOMO-LUMO analysis, electrostatic potential maps, and charge distribution .

Advanced: How do QM/MM methods enhance mechanistic studies? Hybrid quantum mechanics/molecular mechanics simulations model reaction mechanisms (e.g., enzyme inhibition) at atomic resolution .

Data Contradictions

Basic: How to resolve discrepancies in reported synthetic yields? Compare reaction parameters (solvent purity, catalyst loading) and validate via peer protocols. Reproducibility tests under controlled conditions are critical .

Advanced: Why might computational predictions deviate from experimental data? Approximations in basis sets or solvent models in DFT can cause errors. Calibration with experimental results (e.g., XRD bond lengths) improves accuracy .

Methodological Challenges

Basic: What purification challenges arise during synthesis? The polar carboxylic acid group complicates column chromatography. Alternatives include pH-controlled recrystallization or ion-exchange resins .

Advanced: How to address low solubility in biological assays? Derivatization (e.g., ester prodrugs) or nanoformulation (liposomes) enhances bioavailability .

Applications in Drug Discovery

Advanced: How does the structure enable dual-targeting therapies? The formylphenyl group may bind hydrophobic enzyme pockets, while the nicotinic acid moiety participates in hydrogen bonding, enabling multitarget inhibition (e.g., antimicrobial and anti-inflammatory) .

Material Science Applications

Advanced: Can this compound act as a ligand in coordination polymers? The formyl and carboxylate groups chelate metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for catalysis or gas storage .

Safety and Handling

Basic: What PPE is required for handling? Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.